![molecular formula C10H10F3N3OS B2510025 N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide CAS No. 866153-82-4](/img/structure/B2510025.png)

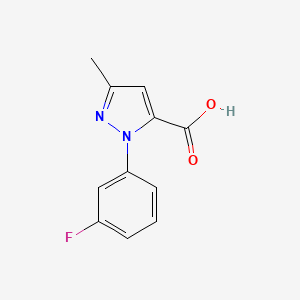

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While there is no direct information on the synthesis of “N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide”, related compounds such as “2-Fluoro-3-trifluoromethylbenzoyl Chloride” have been used as building blocks for the synthesis of more complex pharmaceutical and biologically active compounds . A Pd-catalyzed coupling reaction has been mentioned in the synthesis of a related compound .Applications De Recherche Scientifique

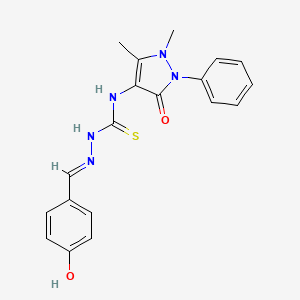

Synthesis and Antioxidant Activity

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide has been synthesized and evaluated for its antioxidant activities. The synthesized compounds demonstrated excellent to good antioxidant activity using the DPPH method (Ștefania-Felicia Bărbuceanu et al., 2014).

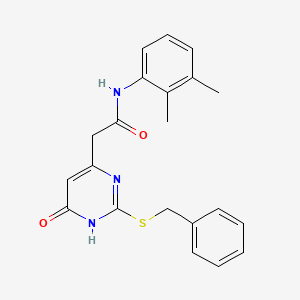

Facile Synthesis of Thiadiazoles

A novel and efficient synthesis method for 5-unsubstituted-1,3,4-thiadiazole-2-amine derivatives was reported, utilizing 2-(hydrazinecarbothioyl)-N-substituted hydrazinecarbothioamides. The structures of these compounds were confirmed using spectroscopic methods and X-ray crystallography (Alaa A. Hassan et al., 2015).

Synthesis of Tris- and Bis(1,3,4-thiadiazol-2-amine) Derivatives

The paper discusses the synthesis of hydrazine, carbothioamide derivatives, and their importance as monomers for the synthesis of various dendrimers (A. Darehkordi & Somayeh Ghazi, 2013).

Biological and Pharmacological Applications

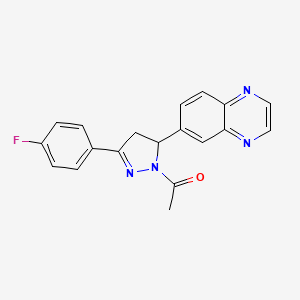

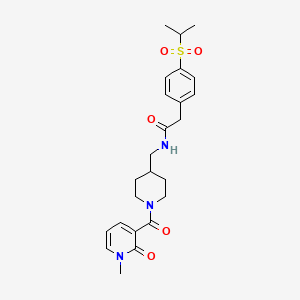

Anticonvulsant Activity

N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides were synthesized, evaluated for anticonvulsant activity, and found to show promising results. The compounds exhibited good binding properties with epilepsy molecular targets and were found to elevate γ-aminobutyric acid (GABA) levels in the rat brain, suggesting a potential anticonvulsant approach (Laxmi Tripathi & Praveen Kumar, 2013).

Antitumor Properties and DNA Interaction

Copper(II)/nickel(II) complexes synthesized from N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide showed potential for DNA interaction and cleavage, as well as significant antitumor activity against lung cancer cell lines, indicating their potential use in chemotherapy (M. Muralisankar et al., 2016).

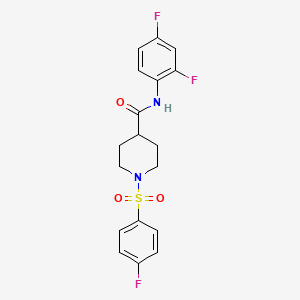

Coordination Compounds as Cancer Cell Inhibitors

Coordination compounds of copper and nickel with hydrazinecarbothioamides were found to inhibit the growth and propagation of myeloid human leukemia HL-60 cancer cells, showing potential as anticancer agents (E. Pakhontsu et al., 2014).

Propriétés

IUPAC Name |

1-methyl-3-[[3-(trifluoromethyl)benzoyl]amino]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N3OS/c1-14-9(18)16-15-8(17)6-3-2-4-7(5-6)10(11,12)13/h2-5H,1H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCFKUVIBIYVSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NNC(=O)C1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-[3-(trifluoromethyl)benzoyl]-1-hydrazinecarbothioamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B2509942.png)

![7-(1H-imidazol-1-yl)-3-(4-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2509943.png)

![2-Methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2509944.png)

![4-(N-benzyl-N-ethylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2509947.png)

![3,4-diethoxy-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide](/img/structure/B2509950.png)